molecular formula C26H30ClN3O5 B12309424 Cbz-DL-Ala-DL-Pro-DL-Phe-CH2Cl

Cbz-DL-Ala-DL-Pro-DL-Phe-CH2Cl

Cat. No.: B12309424
M. Wt: 500.0 g/mol
InChI Key: CSTMIHZYNKMFSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cbz-DL-Ala-DL-Pro-DL-Phe-CH2Cl is a synthetic peptide compound that is often used in biochemical research. The compound consists of three amino acids: alanine, proline, and phenylalanine, each protected by a carbobenzoxy (Cbz) group. The presence of the chloromethyl group (CH2Cl) at the end of the peptide chain makes it a versatile intermediate in peptide synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cbz-DL-Ala-DL-Pro-DL-Phe-CH2Cl typically involves the stepwise coupling of the protected amino acids. The process begins with the protection of the amino groups using the Cbz group. The protected amino acids are then coupled using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM).

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

Types of Reactions

Cbz-DL-Ala-DL-Pro-DL-Phe-CH2Cl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of peptide derivatives.

Scientific Research Applications

Cbz-DL-Ala-DL-Pro-DL-Phe-CH2Cl has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of Cbz-DL-Ala-DL-Pro-DL-Phe-CH2Cl involves its interaction with specific molecular targets, such as enzymes or receptors. The Cbz protecting groups prevent unwanted side reactions, ensuring that the peptide interacts specifically with its target. The chloromethyl group can form covalent bonds with nucleophilic residues in proteins, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cbz-DL-Ala-DL-Pro-DL-Phe-CH2Cl is unique due to the presence of the chloromethyl group, which allows for further functionalization and modification. This makes it a valuable intermediate in the synthesis of complex peptides and peptidomimetics .

Properties

Molecular Formula

C26H30ClN3O5

Molecular Weight

500.0 g/mol

IUPAC Name

benzyl N-[1-[2-[(4-chloro-3-oxo-1-phenylbutan-2-yl)carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]carbamate

InChI

InChI=1S/C26H30ClN3O5/c1-18(28-26(34)35-17-20-11-6-3-7-12-20)25(33)30-14-8-13-22(30)24(32)29-21(23(31)16-27)15-19-9-4-2-5-10-19/h2-7,9-12,18,21-22H,8,13-17H2,1H3,(H,28,34)(H,29,32)

InChI Key

CSTMIHZYNKMFSL-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)CCl)NC(=O)OCC3=CC=CC=C3

Origin of Product

United States

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